molecular formula C16H23N5O3 B2442591 6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-76-0

6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2442591
CAS No.: 876902-76-0
M. Wt: 333.392
InChI Key: FIIPDRSAJQLGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an ethoxypropyl group and multiple methyl groups attached to a purine-imidazole fused ring system

Preparation Methods

The synthesis of 6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as ethoxypropylamine and tetramethylpurine derivatives, under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring structures

Scientific Research Applications

6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

When compared to other similar compounds, 6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other purine derivatives and imidazole-containing molecules, such as:

Properties

IUPAC Name

6-(3-ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-6-24-9-7-8-20-10(2)11(3)21-12-13(17-15(20)21)18(4)16(23)19(5)14(12)22/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIPDRSAJQLGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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